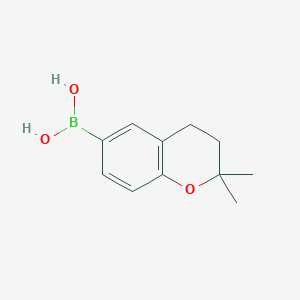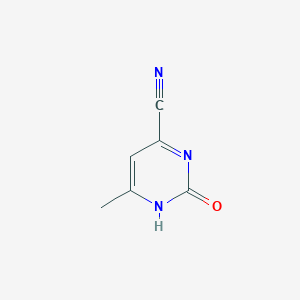
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile (6-MOPC) is a novel small molecule that has been studied for its potential applications in medicinal chemistry and biochemistry. 6-MOPC is a heterocyclic compound containing a nitrogen atom and three carbon atoms, and has a molecular weight of 151.16 g/mol. It is also known as this compound and this compound. 6-MOPC is a novel compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry.
科学研究应用
6-MOPC has been studied for its potential applications in medicinal chemistry and biochemistry. In particular, it has been studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 6-MOPC can be used to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. In addition, 6-MOPC has been studied for its potential to inhibit the growth of certain types of bacteria, such as Escherichia coli and Staphylococcus aureus.
作用机制
The mechanism of action of 6-MOPC is not yet fully understood. However, it is known that 6-MOPC can bind to certain proteins, such as the E2F transcription factor, and inhibit their activity. This inhibition of E2F activity can lead to the inhibition of cell proliferation and apoptosis. In addition, 6-MOPC has been shown to bind to the estrogen receptor and inhibit its activity, which can lead to the inhibition of estrogen-dependent cell proliferation.
Biochemical and Physiological Effects
6-MOPC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells, as well as certain types of bacteria. In addition, 6-MOPC has been shown to inhibit the activity of certain proteins, such as the E2F transcription factor, and the estrogen receptor. Furthermore, 6-MOPC has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of certain genes.
实验室实验的优点和局限性
6-MOPC has several advantages for lab experiments. First, it is a small molecule, which makes it easy to synthesize and handle. Second, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various biological processes. Finally, it has been shown to be effective in inhibiting the growth of certain types of cancer cells, as well as certain types of bacteria.
However, 6-MOPC also has certain limitations. First, it is relatively new and thus not as well-studied as other compounds. Second, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations. Third, its effects are not always consistent, which can make it difficult to replicate results in different experiments.
未来方向
Given the potential of 6-MOPC, there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of 6-MOPC and to identify new potential therapeutic applications. Second, further studies are needed to determine the optimal dosage and administration schedule for 6-MOPC. Third, further research is needed to identify potential drug interactions and side effects of 6-MOPC. Fourth, further studies are needed to determine the optimal conditions for synthesizing 6-MOPC. Finally, further research is needed to identify new potential applications for 6-MOPC, such as in the development of new drugs or diagnostics.
合成方法
6-MOPC can be synthesized from the reaction of 1-methyl-2-nitro-1H-pyrimidine-4-carbonitrile and formic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, in which the nitro group of the pyrimidine is replaced by a formate group. The reaction is conducted in anhydrous conditions and yields 6-MOPC in a yield of approximately 80%.
属性
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-4-2-5(3-7)9-6(10)8-4/h2H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHLNMEHLPOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944892-04-0 |
Source


|
| Record name | 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

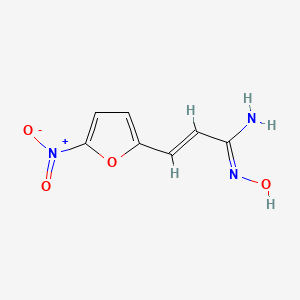

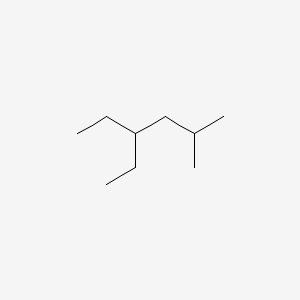
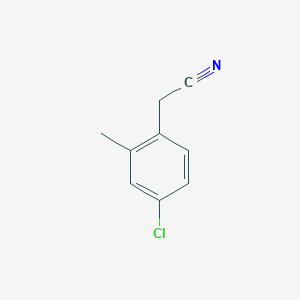



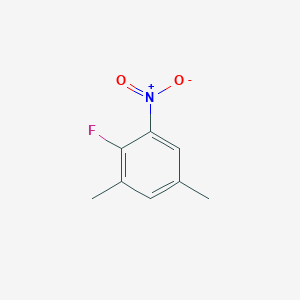
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)

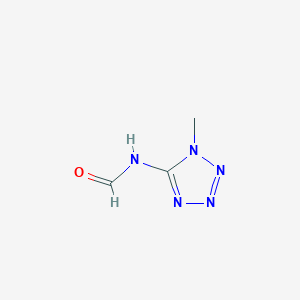
![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)
